Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]-
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Overview
Description
Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]- is an organic compound with a complex structure that includes a phenol group, a nitro group, and an imino group bonded to a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]- typically involves a multi-step process. One common method includes the nitration of phenol to introduce the nitro group, followed by the formation of the imino group through a reaction with benzylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various substituents onto the aromatic ring.
Scientific Research Applications
Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the imino group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Phenol, 2-methyl-6-nitro-
- Phenol, 2-methyl-4-nitro-
- Phenol, 2-(phenylmethyl)-
Uniqueness
Phenol, 2-nitro-6-[[(phenylmethyl)imino]methyl]- is unique due to the presence of both a nitro group and an imino group bonded to a phenylmethyl group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
88373-80-2 |
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Molecular Formula |
C14H12N2O3 |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-(benzyliminomethyl)-6-nitrophenol |
InChI |
InChI=1S/C14H12N2O3/c17-14-12(7-4-8-13(14)16(18)19)10-15-9-11-5-2-1-3-6-11/h1-8,10,17H,9H2 |
InChI Key |
BNVNNCYZVDDOJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN=CC2=C(C(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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